(+)-Tetrabenazine is an enantiomer of Tetrabenazine, a synthetic organic compound belonging to the benzoquinolizine class. [] It acts as a selective and reversible inhibitor of vesicular monoamine transporter 2 (VMAT2). [, ] (+)-Tetrabenazine is primarily used in scientific research to investigate the role of monoamine neurotransmitters, particularly dopamine, in various neurological and psychiatric disorders. [, , , , , , ]
One method for the synthesis of (+)-Tetrabenazine involves the resolution of α-Dihydrotetrabenazine. This process begins with the reduction of Tetrabenazine using Sodium borohydride (NaBH4), yielding α-Dihydrotetrabenazine. [] Resolution of the racemic mixture is then achieved through the use of chiral resolving agents, di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate. [] These agents selectively react with each enantiomer of α-Dihydrotetrabenazine, forming diastereomeric salts that can be separated using standard crystallization techniques. [] Finally, the separated diastereomers are treated with a suitable base to regenerate the enantiomerically pure (+)-α-Dihydrotetrabenazine, which is subsequently oxidized under Swern conditions to produce (+)-Tetrabenazine. []
While specific structural data for (+)-Tetrabenazine might be limited in the provided papers, its molecular structure is directly derived from Tetrabenazine. It exists as a chiral molecule with a defined stereochemistry at specific carbon atoms. [] Understanding the spatial arrangement of atoms within (+)-Tetrabenazine is crucial as it influences its interaction with biological targets, particularly VMAT2.
A key chemical transformation (+)-Tetrabenazine undergoes is its reduction to (+)-α-Dihydrotetrabenazine. [] This reaction involves the addition of a hydride ion (H-) from NaBH4 to the carbonyl group of (+)-Tetrabenazine, followed by protonation of the resulting alkoxide intermediate. [] This reversible reaction is crucial in understanding the pharmacokinetic properties and metabolic fate of (+)-Tetrabenazine.
(+)-Tetrabenazine exerts its effects by reversibly binding to VMAT2, a protein responsible for transporting monoamine neurotransmitters, including dopamine, from the cytoplasm into synaptic vesicles for storage and subsequent release. [, ] By inhibiting VMAT2, (+)-Tetrabenazine reduces the packaging of dopamine into vesicles, thus decreasing its vesicular release into the synaptic cleft. [, ] This reduction in dopaminergic signaling is thought to be responsible for its effects in various experimental models of neurological and psychiatric disorders. [, , ]
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: